Sodium 3-nitropyridine-2-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

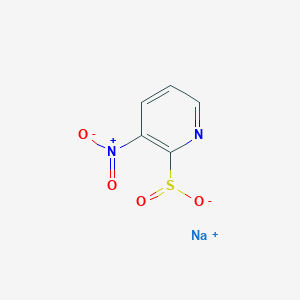

Sodium 3-nitropyridine-2-sulfinate is an organosulfur compound characterized by a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and a sulfinate (-SO₂⁻) group at the 2-position, paired with a sodium counterion. This compound is primarily utilized in synthetic organic chemistry as a reagent or intermediate due to the reactivity of its functional groups. The sulfinate group acts as a nucleophile or leaving group in substitution reactions, while the nitro group contributes to electronic effects on the aromatic ring, influencing regioselectivity in further derivatization . Its sodium salt form enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-nitropyridine-2-sulfinate typically involves the reaction of 3-nitropyridine with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{3-nitropyridine} + \text{Na}_2\text{SO}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated crystallization techniques are common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-nitropyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: 3-nitropyridine-2-sulfonic acid.

Reduction: 3-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Synthesis and Mechanism

Sodium 3-nitropyridine-2-sulfinate is typically synthesized through the reaction of 3-nitropyridine with sodium sulfite in an aqueous medium. The general reaction can be represented as follows:3 nitropyridine+Na2SO3→Sodium 3 nitropyridine 2 sulfinateThis compound can undergo various transformations, leading to the formation of other valuable products:

- Oxidation : Produces 3-nitropyridine-2-sulfonic acid.

- Reduction : Yields 3-aminopyridine.

- Substitution : Generates various substituted pyridines depending on the nucleophile used .

Chemistry

This compound serves as a building block for synthesizing complex organosulfur compounds. Its ability to form S–S, N–S, and C–S bonds makes it invaluable in organic synthesis. Recent studies highlight its utility in creating diverse sulfinates and sulfonamides, which are important in medicinal chemistry .

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Its derivatives are being investigated for their effectiveness against various pathogens and cancer cell lines. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against specific cancer types .

Medicine

In drug development, this compound is explored for its pharmacokinetic properties. The compound's ability to modify existing drugs or create novel therapeutic agents is a focus area. For example, its derivatives may enhance the solubility and bioavailability of drugs, making them more effective in clinical settings .

Industry

The industrial applications of this compound include its use in producing dyes and pigments. It acts as an intermediate in synthesizing various specialty chemicals, contributing to advancements in materials science and color chemistry .

Data Tables

The following table summarizes key applications of this compound across different fields:

| Field | Application | Outcome/Benefit |

|---|---|---|

| Chemistry | Synthesis of organosulfur compounds | Formation of complex molecules with diverse functions |

| Biology | Antimicrobial and anticancer research | Potential new treatments for infections and cancer |

| Medicine | Drug development | Improved pharmacokinetics and therapeutic efficacy |

| Industry | Production of dyes and specialty chemicals | Enhanced material properties and color stability |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound derivatives on breast cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting potential for development as an anticancer agent .

- Synthesis Optimization : Researchers optimized the synthesis route for this compound using continuous flow reactors to enhance yield and purity. This method demonstrated efficiency improvements over traditional batch processes .

- Dye Production : An industrial application case highlighted the use of this compound in synthesizing a novel dye with enhanced lightfastness properties. This advancement has implications for textile manufacturing .

Mechanism of Action

The mechanism by which sodium 3-nitropyridine-2-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Sodium 3-nitropyridine-2-sulfinate with related compounds based on functional groups, reactivity, and applications.

Functional Group Analysis

Key Observations :

- This compound’s nitro group is directly attached to an aromatic ring, unlike the nitroacetamide side chain in Ranitidine nitroacetamide. This difference impacts electronic effects and reactivity: aromatic nitro groups are stronger electron-withdrawing groups, while aliphatic nitro groups exhibit reduced resonance stabilization .

- The sulfinate group (-SO₂⁻) in this compound is more oxidized than the sulfanyl (-S-) groups in Ranitidine derivatives, rendering it more reactive in nucleophilic or redox reactions .

Solubility and Counterion Effects

This compound benefits from high water solubility due to its ionic sodium sulfinate group, comparable to other sodium salts like sodium hydroxide (NaOH), which exhibits extreme solubility (>100 g/100 mL water at 20°C) . In contrast, Ranitidine-related compounds (e.g., diamine hemifumarate) use hemifumarate counterions, which reduce solubility in neutral aqueous systems but improve stability in solid-state formulations .

Stability and Degradation

This compound is sensitive to strong acids and oxidizers, which can protonate the sulfinate group or further oxidize it to sulfonate (-SO₃⁻). Ranitidine-related compounds, such as nitroacetamide, degrade under basic conditions via hydrolysis of the acetamide group, releasing nitrite ions .

Research Findings and Data Gaps

While this compound shares functional groups with Ranitidine derivatives, direct comparative studies are sparse in the provided evidence. Key research gaps include:

- Toxicological Profiles : Unlike Ranitidine-related compounds, which are well-documented as pharmaceutical impurities, the toxicity of this compound remains unstudied .

Biological Activity

Sodium 3-nitropyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C6H6N2O3S

- Molecular Weight : Approximately 210.15 g/mol

- Functional Groups : Contains a nitro group (-NO2) at the 3-position and a sulfinate group (-SO2−) at the 2-position of the pyridine ring.

The presence of these functional groups contributes to its unique reactivity and biological activity, particularly through sulfonylation reactions that can modify biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The nitro group in its structure plays a critical role in enhancing its antibacterial activity. Studies have shown that compounds with similar nitro groups demonstrate toxicity towards various microorganisms, including bacteria and parasites, by triggering redox reactions that lead to cell death .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 μM | |

| Pseudomonas aeruginosa | 30 μM | |

| Mycobacterium tuberculosis | 0.78 μM |

The antimicrobial mechanism is believed to involve the formation of reactive intermediates that can interact with essential cellular components, leading to cell lysis and death.

Anticancer Activity

This compound has also been studied for its potential anticancer properties. The sulfonylating nature of this compound allows it to modify thiol groups in proteins, which could alter their function and activity, potentially leading to apoptosis in cancer cells.

Research has indicated that compounds containing nitro groups can act as both pharmacophores (active therapeutic agents) and toxicophores (agents causing toxicity), suggesting a dual role in cancer therapy by targeting tumor cells while minimizing effects on normal cells .

The biological activity of this compound is primarily attributed to its ability to form sulfonyl radicals under specific conditions. These radicals can undergo various chemical transformations, including:

- Radical Addition : Involves the addition of sulfonyl radicals to double bonds in biomolecules.

- Nucleophilic Substitution : The sulfinate group can be replaced by other nucleophiles, modifying the target molecule's structure and function.

These reactions suggest that this compound may influence multiple biochemical pathways, enhancing its therapeutic potential .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent in clinical settings.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound induced apoptosis through oxidative stress mechanisms, suggesting a promising avenue for cancer treatment.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sodium 3-nitropyridine-2-sulfinate, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation and nitration of pyridine derivatives, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 0–5°C during sulfonation) and using anhydrous conditions to prevent hydrolysis. Purity is optimized via recrystallization from ethanol-water mixtures and validated by titration or UV-Vis spectroscopy to confirm sulfinate group integrity . Adjusting stoichiometric ratios (e.g., sulfonating agent:pyridine) can improve yield, while TLC or HPLC monitors reaction progress .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is evaluated using ion chromatography (for sulfinate counterion quantification) and NMR spectroscopy (to detect nitropyridine backbone integrity). Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure. Data from these tests are analyzed via Arrhenius plots to predict shelf life. For long-term storage, anhydrous environments and amber glassware are recommended to mitigate hydrolysis and photodegradation .

Q. What are the primary reactivity patterns of this compound in aqueous vs. non-polar solvents?

- Methodological Answer : In aqueous solutions, the sulfinate group acts as a nucleophile, participating in substitution reactions (e.g., with alkyl halides). In non-polar solvents (e.g., THF), its reactivity shifts toward coordination with transition metals (e.g., Cu²⁺ or Fe³⁺), forming complexes detectable via cyclic voltammetry. Solvent polarity effects are quantified using Kamlet-Taft parameters, correlating with reaction rates in SN2 mechanisms .

Advanced Research Questions

Q. How can conflicting data on the catalytic activity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from variations in ligand-to-metal ratios or solvent choice. Systematic studies should:

- Compare catalytic efficiency (turnover number, TON) across solvent systems (e.g., DMF vs. DMSO).

- Use X-ray absorption spectroscopy (XAS) to analyze metal coordination geometry.

- Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting reaction outcomes. Meta-analyses of peer-reviewed studies can identify consensus mechanisms (e.g., radical vs. polar pathways) .

Q. What experimental designs are critical for studying the compound’s role in radical-initiated polymerization?

- Methodological Answer : Key steps include:

- Electron paramagnetic resonance (EPR) to detect sulfinate-derived radicals.

- Kinetic studies using stopped-flow spectroscopy to measure initiation rates.

- Chain-length distribution analysis via GPC to assess polymerization control. Control experiments should exclude oxygen (via freeze-pump-thaw cycles) and validate radical trapping with TEMPO .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

- Methodological Answer : Density functional theory (DFT) calculations model sulfinate group interactions with ionic liquid cations (e.g., imidazolium). Solvent parameters (e.g., dielectric constant) are incorporated via COSMO-RS simulations. Validation involves comparing predicted vs. experimental reaction rates (k) and activation energies (Ea). Machine learning algorithms (e.g., Random Forest) can identify solvent descriptors (e.g., polarity, viscosity) critical for reactivity .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Document synthetic protocols with exact stoichiometry, solvent batch numbers, and purification steps.

- Use internal standards (e.g., deuterated analogs) in NMR for quantification.

- Share raw data (e.g., crystallography files, chromatograms) in supplementary materials.

- Cross-validate results with orthogonal techniques (e.g., IR spectroscopy and mass spectrometry) to confirm structural assignments .

Q. Addressing Gaps and Inconsistencies

- Synthesis Optimization : While recrystallization methods are well-documented, microwave-assisted synthesis remains underexplored for this compound. Pilot studies could reduce reaction times and improve yield .

- Mechanistic Ambiguities : Conflicting reports on nitro-group participation in redox reactions require in-situ Raman spectroscopy to track intermediate species .

Properties

Molecular Formula |

C5H3N2NaO4S |

|---|---|

Molecular Weight |

210.15 g/mol |

IUPAC Name |

sodium;3-nitropyridine-2-sulfinate |

InChI |

InChI=1S/C5H4N2O4S.Na/c8-7(9)4-2-1-3-6-5(4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

KIVQIFTUBKUBOS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.